N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C15H18N2OS It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine, such as diethylamine, under suitable conditions.
Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached via a nucleophilic substitution reaction, where the thiophene derivative reacts with pyridin-4-ylmethyl chloride in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridin-4-ylmethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Pyridin-4-ylmethyl chloride, sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiophene derivatives
Scientific Research Applications
N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has several scientific research applications, including:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological targets.
Mechanism of Action
The mechanism of action of N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes like succinate dehydrogenase (SDH), which plays a crucial role in the mitochondrial electron transport chain . The compound may form strong hydrogen bonds with the active site of the enzyme, leading to its inhibition and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: This compound shares a similar thiophene core structure but differs in the substituents attached to the thiophene ring.
Suprofen: A 2-substituted thiophene derivative known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene derivative used as a dental anesthetic.
Uniqueness
N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-4-ylmethyl group and diethyl groups enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-13-5-6-14(19-13)15(18)17(4-2)11-12-7-9-16-10-8-12/h5-10H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCOVSDBXADDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N(CC)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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